5-Amino-N,N-dimethylpentanamide oxalate
Overview
Description
5-Amino-N,N-dimethylpentanamide oxalate is a chemical compound with the molecular formula C9H18N2O5 and a molecular weight of 234.25 g/mol. It is a solid substance primarily used for research purposes and is not intended for human or veterinary use
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N-dimethylpentanamide oxalate typically involves the reaction of 5-amino-N,N-dimethylpentanamide with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process involves the following steps:
- Dissolution of 5-amino-N,N-dimethylpentanamide in a suitable solvent.
- Addition of oxalic acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the resulting salt through crystallization or other suitable methods .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N-dimethylpentanamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
5-Amino-N,N-dimethylpentanamide oxalate has several scientific research applications, including:
Unnatural Amino Acid Applications: The compound mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers, making it useful in peptide design and protein engineering.
Coordination Chemistry: It serves as a chelating ligand to form complexes with metals such as iridium and rhodium, which are analyzed for their diastereoselectivity.
Catalysis and Organic Synthesis: The compound’s derivatives are used in the synthesis of oxazino, pyrano, and pyrimido derivatives, demonstrating its versatility in generating diverse organic structures.
Environmental Applications: Its derivatives play a role in the electrochemical reduction of carbon dioxide, showcasing potential in addressing environmental challenges like CO2 reduction and management.
Mechanism of Action
The mechanism of action of 5-Amino-N,N-dimethylpentanamide oxalate involves its ability to form hydrogen-bonded dimers and chelate metal ions. In peptide design, it mimics β-strands and forms β-sheet-like structures through hydrogen bonding. In coordination chemistry, it acts as a chelating ligand, forming stable complexes with metal ions, which can be analyzed for their stereoselectivity and catalytic properties.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methoxybenzoic acid: Shares the amino group and can form similar hydrogen-bonded structures.
N,N-dimethylamino acids: Serve as chelating ligands and form complexes with metals.
Hydrazine derivatives: Used in peptide design and protein engineering.
Uniqueness
5-Amino-N,N-dimethylpentanamide oxalate is unique due to its combination of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, which allow it to mimic β-strands and form β-sheet-like structures. Its versatility in forming complexes with metals and participating in various organic reactions further distinguishes it from similar compounds.
Properties
IUPAC Name |
5-amino-N,N-dimethylpentanamide;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.C2H2O4/c1-9(2)7(10)5-3-4-6-8;3-1(4)2(5)6/h3-6,8H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOSXDAPTCFIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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